molecular formula C30H20N4O8 B12481850 2,6-bis(2-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(2-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B12481850
M. Wt: 564.5 g/mol
InChI Key: GTPYJKMRCMYSKN-UHFFFAOYSA-N
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Description

4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5520(2),?0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE involves interactions with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the compound’s tetracyclic structure allows it to interact with various biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE stands out due to its specific nitro and phenyl substitutions, which confer unique chemical and physical properties. These features make it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H20N4O8

Molecular Weight

564.5 g/mol

IUPAC Name

4,10-bis(2-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

InChI

InChI=1S/C30H20N4O8/c35-26-22-17-14-15-30(16-8-2-1-3-9-16,24(22)28(37)31(26)18-10-4-6-12-20(18)33(39)40)25-23(17)27(36)32(29(25)38)19-11-5-7-13-21(19)34(41)42/h1-15,17,22-25H

InChI Key

GTPYJKMRCMYSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC=CC=C7[N+](=O)[O-]

Origin of Product

United States

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